molecular formula C7H12N2O2 B1378374 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone hydrate CAS No. 1559062-12-2

1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone hydrate

Cat. No. B1378374
M. Wt: 156.18 g/mol
InChI Key: LVLSWCHKWLLVBZ-UHFFFAOYSA-N
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Description

1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone hydrate, also known as DMPE, is a chemical compound that belongs to the pyrazole group. It has a CAS Number of 1559062-12-2 and a molecular weight of 156.18 g/mol .


Synthesis Analysis

The synthesis of pyrazoles, such as 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone hydrate, can be achieved through several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular formula of 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone hydrate is C7H12N2O2. The InChI code is 1S/C7H10N2O.H2O/c1-5-7(6(2)10)4-9(3)8-5;/h4H,1-3H3;1H2 .


Physical And Chemical Properties Analysis

1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone hydrate is a solid at room temperature . The storage temperature is -20°C .

Scientific Research Applications

Synthesis and Biological Activities of Pyrazoles

Pyrazoles are known for their wide range of biological activities, which include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. A comprehensive review on the synthesis of pyrazole heterocycles highlights the importance of these compounds in both combinatorial and medicinal chemistry. The successful synthesis of heterocyclic appended pyrazoles under various conditions, including simple reactions and microwave irradiation, demonstrates their versatility and potential in drug development (Dar & Shamsuzzaman, 2015).

Pyrazole Derivatives as Antifungal Agents

The fight against plant diseases such as Bayoud disease, which affects date palms, has involved the chemical use of synthetic compounds including pyrazole derivatives. Research into the structure-activity relationships of these compounds has led to the identification of efficient antifungal pharmacophores, indicating the potential of pyrazole derivatives in addressing agricultural and environmental challenges (Kaddouri et al., 2022).

Pyrazole Derivatives in Agrochemical and Pharmaceutical Activities

Another review emphasizes the importance of pyrazoles in agrochemical and pharmaceutical industries, noting their herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities. The synthesis of novel pyrazole derivatives under microwave conditions and their potential physical and chemical properties are explored, suggesting the adaptability and significance of pyrazoles in various scientific research applications (Sheetal et al., 2018).

Safety And Hazards

The safety data sheet (SDS) for 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone hydrate can be found online . It is recommended to refer to the SDS for detailed safety and hazard information.

properties

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)ethanone;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.H2O/c1-5-7(6(2)10)4-9(3)8-5;/h4H,1-3H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLSWCHKWLLVBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)C)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone hydrate

CAS RN

52773-23-6
Record name 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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